3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a piperidine ring, a phenylethene sulfonyl group, and a tetrahydroquinazoline-2,4-dione moiety. This compound is of interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. Key reaction conditions include the use of strong bases or acids, depending on the specific steps involved, and careful temperature control to avoid unwanted side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors capable of maintaining precise conditions. The use of continuous flow chemistry could be employed to enhance efficiency and scalability. Purification steps would be crucial to ensure the final product's purity, likely involving techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenylethene sulfonyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: : The piperidine ring can be reduced to form piperidine derivatives.
Substitution: : The tetrahydroquinazoline-2,4-dione core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed.
Major Products Formed
Oxidation: : Phenylacetic acid derivatives.
Reduction: : Piperidine derivatives.
Substitution: : Various substituted tetrahydroquinazoline-2,4-diones.
Scientific Research Applications
Chemistry and Biology
This compound has shown potential in various biological applications, including its use as a building block for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization, allowing researchers to explore its biological activity.
Medicine
In the field of medicine, this compound could be investigated for its pharmacological properties. Its potential as an intermediate in the synthesis of therapeutic agents is of particular interest, given its complex structure and potential bioactivity.
Industry
In the chemical industry, this compound could be used as a precursor for the synthesis of other valuable chemicals. Its versatility in chemical reactions makes it a valuable asset in the development of new materials and products.
Mechanism of Action
The mechanism by which 3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: : These compounds share the piperidine ring structure but differ in their substituents and functional groups.
Tetrahydroquinazoline derivatives: : These compounds have similar core structures but vary in their substituents and functional groups.
Uniqueness
What sets 3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione apart from similar compounds is its unique combination of structural features, which may contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c25-20-18-8-4-5-9-19(18)22-21(26)24(20)17-10-13-23(14-11-17)29(27,28)15-12-16-6-2-1-3-7-16/h1-3,6-7,12,15,17-19H,4-5,8-11,13-14H2,(H,22,26)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIRFBXFQKOLCZ-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=O)N2)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C(=O)N(C(=O)N2)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.